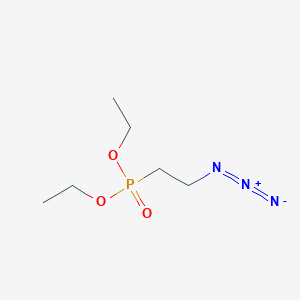
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
Descripción general
Descripción
This compound is a benzoic acid derivative containing an amine group attached to the benzene moiety . It has a molecular weight of 393.10 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with two fluorine atoms and an amine group attached to it . The amine group further contains a 2-fluoro-4-iodophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm³, a boiling point of 370.1±42.0 °C at 760 mmHg, and a flash point of 177.6±27.9 °C . It also has a molar refractivity of 75.4±0.3 cm³ .Aplicaciones Científicas De Investigación
1. Halex Fluorination Process
Research has explored the Halex fluorination process, involving potassium fluoride and chlorinated benzaldehydes or benzoyl chlorides, to create various fluorinated compounds. This process is significant for the synthesis of different difluoro derivatives, including benzoyl fluoride variants (Banks et al., 1990).
2. Fluoro Substitution in Organic Molecules
Fluoro substitution reactions with heteroatom-containing organic molecules have been studied, demonstrating the formation of various fluorinated compounds like benzoyl fluoride. Such reactions are instrumental in understanding the chemical behavior of fluorine in organic synthesis (Stavber & Zupan, 1992).
3. Synthesis of Fluoroamines
Research on the synthesis of N-benzyl fluoroamines from cyclic sulfamidates using tetrabutylammonium fluoride (TBAF) has been conducted. This process includes steps like desulfonation and debenzylation, contributing to the broader field of fluoroamine synthesis, which can include compounds like benzoyl fluoride (Posakony & Tewson, 2002).
4. Stereospecific Fluorination of Sugars
Studies have investigated the stereospecific fluorination of sugars, using organic ammonium fluoride, for the incorporation of radiofluorine into sugar moieties. This research is relevant for the synthesis of compounds like benzoyl fluoride for applications in radiolabeling and molecular imaging (Alauddin et al., 2000).
5. Fluorination of Dicarbonyl Compounds
A practical approach for fluorinating 1,3-dicarbonyl compounds using aqueous hydrofluoric acid has been developed, leading to high-yield production of fluorinated derivatives like benzoyl fluoride. This method is significant for the efficient synthesis of various fluorinated organic compounds (Kitamura et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4INO/c14-8-3-2-7(13(17)20)12(11(8)16)19-10-4-1-6(18)5-9(10)15/h1-5,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQKHJGWVHQCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732139 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride | |
CAS RN |
934664-19-4 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)




![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)


![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)



